

Application Notes and Protocols for ALB-127158(a) Cell-Based Functional Assay

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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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Introduction

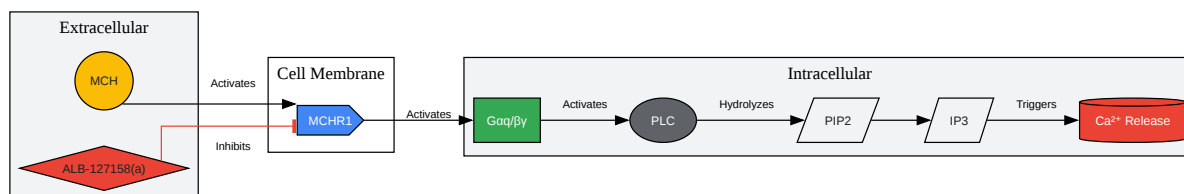
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a Class A G-protein coupled receptor (GPCR) predominantly coupled to G α i and G α q proteins, which upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), modulates intracellular signaling pathways.[3][4] The MCH system is implicated in the regulation of various physiological processes, including energy homeostasis, sleep, and mood.[3][5] Consequently, MCHR1 antagonists like **ALB-127158(a)** are valuable research tools and potential therapeutic agents for conditions such as obesity and sleep disorders.[3][5][6]

These application notes provide a detailed protocol for a cell-based functional assay to characterize the antagonist activity of **ALB-127158(a)** on the MCHR1 receptor. The described assay utilizes the measurement of intracellular calcium mobilization, a hallmark of G α q-coupled GPCR activation, using a Fluorometric Imaging Plate Reader (FLIPR) system.[7][8][9][10]

MCHR1 Signaling Pathway

Activation of MCHR1 by MCH leads to the dissociation of the heterotrimeric G-protein into its G α and G β γ subunits. The G α q subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering

the release of stored intracellular calcium (Ca^{2+}), leading to a transient increase in cytosolic calcium concentration. This calcium mobilization can be detected by fluorescent calcium indicators.



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Caption: MCHR1 signaling pathway upon MCH binding and its inhibition by **ALB-127158(a)**.

Experimental Protocol: MCHR1 Antagonist Assay using FLIPR

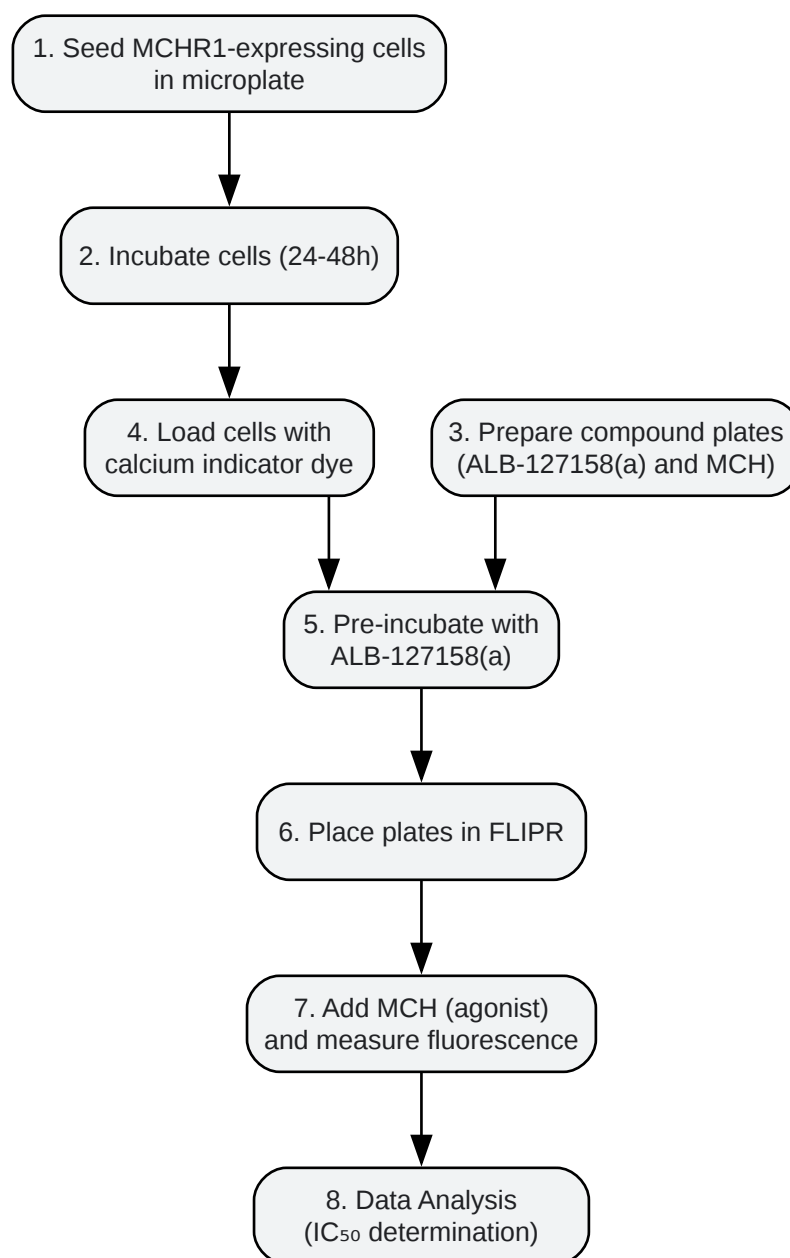
This protocol describes the methodology for determining the potency of **ALB-127158(a)** as an MCHR1 antagonist by measuring its ability to inhibit MCH-induced intracellular calcium mobilization in a recombinant cell line stably expressing human MCHR1.

Materials and Reagents:

- Cells: CHO-K1 or HEK293 cell line stably expressing human MCHR1 (e.g., CHO-K1-hMCHR1).
- Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

- Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional but recommended).
- MCH (human): Agonist.
- **ALB-127158(a)**: Antagonist.
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Compound Plates: Polypropylene 96-well or 384-well plates.
- FLIPR Tetra® or equivalent instrument.

Experimental Workflow:



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Caption: Workflow for the MCHR1 antagonist cell-based functional assay using FLIPR.

Detailed Procedure:

- Cell Culture and Seeding:
 - Culture MCHR1-expressing cells in T75 flasks at 37°C in a 5% CO₂ incubator.

- On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.
- Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.
- Compound Preparation:
 - Prepare a stock solution of **ALB-127158(a)** in 100% DMSO.
 - Perform serial dilutions of **ALB-127158(a)** in assay buffer in a polypropylene compound plate to achieve the desired final concentrations for the dose-response curve.
 - Prepare a stock solution of MCH in assay buffer. Dilute to a concentration that will give an EC80 response (the concentration that elicits 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.
- Dye Loading:
 - Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, potentially with the addition of probenecid.
 - Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 1 hour in the dark.
- Assay Performance on FLIPR:
 - After incubation, place the cell plate and the compound plates into the FLIPR instrument.
 - The instrument will first add the **ALB-127158(a)** dilutions to the cell plate.
 - Allow for a pre-incubation period with the antagonist (typically 15-30 minutes).
 - The FLIPR will then add the EC80 concentration of MCH to all wells.

- Fluorescence is monitored before and after the addition of the agonist. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Data Analysis:

The antagonist activity of **ALB-127158(a)** is determined by its ability to inhibit the MCH-induced calcium response.

- The fluorescence signal is typically measured as the peak response minus the basal reading.
- The percentage of inhibition is calculated for each concentration of **ALB-127158(a)** relative to the control wells (MCH alone) and baseline (no MCH).
- Plot the percentage of inhibition against the logarithm of the **ALB-127158(a)** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.

Data Presentation

The quantitative data for **ALB-127158(a)** and other MCHR1 antagonists can be summarized for comparative analysis.

Table 1: Pharmacological Profile of MCHR1 Antagonists

Compound	Target	Assay Type	Affinity (Ki or IC50)	Functional Potency (IC50)	Cell Line	Reference
ALB-127158(a)	MCHR1	Binding Assay	7 nM	-	-	[1]
ALB-127158(a)	MCHR1	Calcium Mobilization	-	To be determined	CHO-K1-hMCHR1	This Protocol
TC-MCH 7c	MCHR1	Not Specified	5.6 nM	-	hMCH1R	[4]
MCHR1 antagonist 2	MCHR1	Not Specified	65 nM	-	IMR-32	[4]
ATC0175	MCH1R	Not Specified	13.5 nM	-	MCH1R	[4]
ATC0065	MCH1R	Not Specified	15.7 nM	-	hMCHR1	[4]

Table 2: Representative Data from a Hypothetical **ALB-127158(a)** Antagonist Assay

ALB-127158(a) [M]	% Inhibition of MCH Response
1.00E-10	5.2
3.16E-10	15.8
1.00E-09	35.1
3.16E-09	48.9
1.00E-08	65.4
3.16E-08	85.2
1.00E-07	95.7
3.16E-07	98.1
1.00E-06	99.5
Calculated IC50	~3 nM

Conclusion

The provided protocol offers a robust and high-throughput method for characterizing the functional antagonist activity of **ALB-127158(a)** at the MCHR1 receptor. By quantifying the inhibition of MCH-induced calcium mobilization, researchers can accurately determine the potency of this and other MCHR1 antagonists, facilitating drug discovery and development efforts targeting the MCH system.

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